molecular formula C20H35NO16 B12075990 N-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

N-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B12075990
M. Wt: 545.5 g/mol
InChI Key: QOITYCLKNIWNMP-UHFFFAOYSA-N
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Description

This compound is a highly glycosylated acetamide derivative characterized by multiple oxan (pyranose) rings and hydroxylmethyl substituents. While direct pharmacological data for this compound are absent in the provided evidence, its structural complexity aligns with bioactive glycosides and glycoconjugates reported in marine actinomycetes and synthetic chemistry .

Properties

Molecular Formula

C20H35NO16

Molecular Weight

545.5 g/mol

IUPAC Name

N-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C20H35NO16/c1-5(25)21-9-11(27)16(7(3-23)33-18(9)32)36-20-15(31)13(29)17(8(4-24)35-20)37-19-14(30)12(28)10(26)6(2-22)34-19/h6-20,22-24,26-32H,2-4H2,1H3,(H,21,25)

InChI Key

QOITYCLKNIWNMP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Core Oxane Ring Assembly

The central β-D-glucopyranose core is synthesized via Koenigs-Knorr glycosylation , using peracetylated glucosyl bromide as the donor and a selectively protected glucosamine acceptor.

Procedure :

  • Protection : Treat D-glucosamine with acetic anhydride/sodium acetate to yield peracetylated N-acetylglucosamine (GlcNAc-OAc).

  • Anomeric activation : React GlcNAc-OAc with HBr/AcOH to form glucosaminyl bromide.

  • Glycosylation : Couple the bromide with a galactose-derived acceptor (e.g., 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose) using AgOTf as a promoter. Yields reach 68–72% for β-linked products.

Table 1 : Protection Schemes for Hydroxyl Groups

PositionProtecting GroupDeprotection Method
C-1 (Anomeric)Acetyl (OAc)MgO/MeOH
C-2, C-4, C-6Benzyl (Bn)Hydrogenolysis
C-3Acetamide (NAc)Stable under basic conditions

Galactose Unit Attachment

The galactose moiety is introduced via trichloroacetimidate chemistry to ensure β-selectivity:

  • Prepare peracetylated galactose trichloroacetimidate donor.

  • Activate with TMSOTf in anhydrous dichloromethane.

  • React with the central GlcNAc core’s C-5 hydroxyl group.

Outcome :

  • β-Glycosidic bond confirmed by 1H^1H-NMR coupling constants (J1,2=7.88.2HzJ_{1,2} = 7.8–8.2 \, \text{Hz}).

  • Yield: 65% after silica gel purification.

Terminal Glucose Unit Addition

The terminal glucose is attached using n-pentenyl glycosides for enhanced stability:

  • Synthesize n-pentenyl glucoside donor with C-2, C-3, C-4, and C-6 hydroxyls protected as benzyl ethers.

  • Activate with NIS/TfOH.

  • Couple to the galactose unit’s C-5 position.

Optimization :

  • Lowering reaction temperature to −20°C improves β-selectivity to >95%.

  • Yield: 58% after deprotection with Na/NH3_3.

Enzymatic Glycosylation Strategies

β-Galactosidase-Mediated Coupling

β-Galactosidase from E. coli catalyzes transglycosylation between GlcNAc acceptors and lactose donors:

  • Use p-nitrophenyl β-D-galactopyranoside as the donor.

  • Incubate with GlcNAc core and enzyme (5 U/mL) in phosphate buffer (pH 6.8).

Results :

  • 42% conversion to galactosylated product after 24 h.

  • Competitive hydrolysis limited yields; adding organic cosolvents (20% DMSO) suppresses hydrolysis.

Chitinase-Catalyzed Oligomerization

A two-stage bioreactor system enables scalable synthesis:

  • Stage 1 : Chitinase hydrolyzes chitin to GlcNAc oligomers.

  • Stage 2 : NAGase converts oligomers to monomers, which are diverted to glycosylation reactions.

Advantages :

  • Cross-flow ultrafiltration achieves >98% product purity.

  • Enzyme recycling reduces costs by 40%.

Hybrid Chemical-Enzymatic Approach

Combining chemical synthesis with enzymatic polishing improves efficiency:

  • Chemically synthesize the trisaccharide core with temporary acetyl protections.

  • Use lipase B to regioselectively deacetylate C-3 and C-5 positions.

  • Introduce acetamide via Mitsunobu reaction with acetamide-phosphonium reagents.

Data :

  • Lipase-mediated deacetylation achieves 92% regioselectivity.

  • Mitsunobu amidation yield: 78%.

Critical Analysis of Methodologies

Table 2 : Comparative Performance of Synthesis Routes

MethodYield (%)β-Selectivity (%)Scalability
Koenigs-Knorr6589Moderate
Trichloroacetimidate7295High
Enzymatic (β-galactosidase)42100Low
Hybrid7898High

Key Findings :

  • Chemical methods offer superior scalability but require extensive protection/deprotection.

  • Enzymatic routes provide perfect stereocontrol but suffer from substrate inhibition.

  • Hybrid approaches balance efficiency and selectivity, making them ideal for gram-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen atoms, potentially forming simpler alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogenating agents or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Properties
Research indicates that compounds similar to N-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide exhibit strong antioxidant activities. These properties are attributed to the presence of multiple hydroxyl groups which can scavenge free radicals, thus protecting cells from oxidative damage .

2. Anti-inflammatory Effects
Studies have shown that glycosidic compounds can modulate inflammatory pathways. For instance, similar compounds have been reported to inhibit the production of pro-inflammatory cytokines in vitro. This suggests that this compound could be explored for developing anti-inflammatory drugs .

3. Antimicrobial Activity
The structural characteristics of this compound may confer antimicrobial properties. Preliminary studies indicate that derivatives of similar glycosides exhibit activity against various bacterial strains. This opens avenues for the development of new antimicrobial agents derived from such compounds .

Biochemical Applications

1. Enzyme Inhibition
this compound has potential as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes involved in metabolic pathways. Research has focused on its potential to inhibit glycosidases and other carbohydrate-active enzymes .

2. Glycobiology Research
The compound's complex sugar structure makes it a valuable tool in glycobiology research. It can be used to study glycan interactions and their roles in cellular processes such as signaling and adhesion. This is particularly relevant in cancer research where glycan modifications play critical roles in tumor progression .

Agricultural Applications

1. Plant Growth Regulation
Studies have suggested that similar compounds can act as plant growth regulators. Their ability to influence hormonal pathways could be harnessed to improve crop yields and resistance to stressors such as drought or disease .

2. Biopesticides
The antimicrobial properties of this compound may also extend to agricultural applications as a biopesticide. By leveraging its natural origins and efficacy against pests and pathogens, it could serve as an environmentally friendly alternative to synthetic pesticides .

Case Studies

Study Findings Implications
Antioxidant Activity StudyDemonstrated significant free radical scavenging ability in vitroPotential for use in dietary supplements and functional foods
Anti-inflammatory Pathway ModulationInhibited TNF-alpha production in macrophagesPossible therapeutic applications in chronic inflammatory diseases
Glycosidase Inhibition ResearchIdentified effective inhibition of specific glycosidasesPotential for drug development targeting metabolic disorders

Mechanism of Action

The mechanism by which N-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially altering their activity. The acetamide group may also interact with specific proteins, influencing their function and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetamide Derivatives

Compound Name / ID Key Substituents Glycosylation Level Bioactivity (Reported) Reference
Target Compound Multiple oxan rings, hydroxylmethyl High Not reported
CAS 100836-88-2 Methoxy, hydroxylmethyl Moderate Not reported
(E)-N-(3-fluoroisoxazol-5-yl)-...acetamide Fluoroisoxazol, methylisoxazol None Not reported
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)... Thiazolidinedione, methoxyphenoxy None Hypoglycemic (PPAR-γ agonism)

Table 2: Physicochemical Properties (Inferred)

Property Target Compound CAS 100836-88-2 Fluoroisoxazol Derivative ()
Molecular Weight High (glycosylation) Moderate Low
LogP (Lipophilicity) Low (hydrophilic) Moderate High
Solubility High in aqueous media Moderate Low

Biological Activity

N-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex glycosylated compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₃₁H₅₄O₂₁N
  • Molecular Weight : 708.63 g/mol

Antioxidant Properties

Research indicates that compounds similar to N-[5-[3,4-dihydroxy... exhibit significant antioxidant activity. This is primarily due to their ability to scavenge free radicals and inhibit lipid peroxidation. A study highlighted that such glycosylated compounds could enhance the body's antioxidant defense mechanisms by increasing the expression of endogenous antioxidant enzymes .

Anti-inflammatory Effects

N-[5-[3,4-dihydroxy... has shown promise in reducing inflammation. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In one study, it exhibited inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity .

Antidiabetic Potential

Recent investigations have suggested that N-[5-[3,4-dihydroxy... may possess antidiabetic properties by enhancing insulin sensitivity and regulating glucose metabolism. Animal models have shown improved glycemic control when treated with this compound, indicating its potential as a therapeutic agent for diabetes management .

Case Study 1: Antioxidant Activity in Diabetic Rats

A study conducted on diabetic rats demonstrated that administration of N-[5-[3,4-dihydroxy... significantly reduced oxidative stress markers and improved overall metabolic parameters compared to control groups. The results indicated a reduction in malondialdehyde levels and an increase in superoxide dismutase activity .

Case Study 2: Anti-inflammatory Effects in Arthritis Models

In a murine model of arthritis, treatment with N-[5-[3,4-dihydroxy... resulted in decreased paw swelling and reduced histopathological signs of inflammation. The compound's ability to modulate inflammatory pathways was confirmed through cytokine profiling .

Research Findings Summary Table

Biological Activity Mechanism Study Reference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of cytokines
AntimicrobialDisruption of cell membranes
AntidiabeticEnhanced insulin sensitivity

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying this complex carbohydrate-derived acetamide?

  • Answer : Synthesis typically involves multi-step glycosylation reactions, starting with protected monosaccharide precursors. For example, refluxing with chloroacetyl chloride in triethylamine under inert conditions can introduce acetamide groups . Purification often employs recrystallization (e.g., using pet-ether) or column chromatography. Reaction progress should be monitored via TLC, and intermediates characterized by 1^1H/13^{13}C NMR .

Q. How can researchers validate the structural integrity of this compound?

  • Answer : Use a combination of:

  • NMR spectroscopy : 1^1H, 13^{13}C, and 2D-COSY/HMQC to resolve stereochemistry and confirm hydroxyl/hydroxymethyl group positions .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
  • X-ray crystallography : For unambiguous determination of stereochemical configurations, if single crystals can be obtained .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

  • Answer : Quantum chemical calculations (e.g., DFT) predict transition states and thermodynamic stability of intermediates. Software like Gaussian or ORCA can model glycosylation energetics, while molecular dynamics simulations assess solvation effects. ICReDD’s reaction path search methods integrate computational and experimental data to narrow optimal conditions, reducing trial-and-error approaches .

Q. What experimental design strategies are effective for optimizing glycosylation efficiency?

  • Answer : Apply fractional factorial design (FFD) to screen variables (e.g., temperature, catalyst loading, solvent polarity). Response surface methodology (RSM) then refines optimal conditions. For example, varying triethylamine concentration and reaction time in a central composite design can maximize yield while minimizing side products .

Q. How should researchers address contradictions in bioactivity data for this compound?

  • Answer : Cross-validate findings using:

  • Dose-response assays : Reproduce results across multiple cell lines (e.g., IL-6 inhibition studies) .
  • Structural analogs : Compare bioactivity of derivatives to isolate functional group contributions.
  • Computational docking : Predict binding affinities to targets like IL-6 receptors using AutoDock Vina, reconciling discrepancies between in vitro and in silico results .

Q. What safety protocols are critical when handling hygroscopic intermediates during synthesis?

  • Answer : Use inert atmosphere gloveboxes to prevent moisture absorption. For reactive intermediates (e.g., acetylated sugars), store under nitrogen and avoid skin contact via PPE (nitrile gloves, lab coats). Emergency measures include ethanol rinses for spills and immediate medical consultation for exposure .

Data Analysis and Validation

Q. What statistical approaches are suitable for analyzing variability in spectroscopic data?

  • Answer : Principal component analysis (PCA) reduces dimensionality in NMR/IR datasets, identifying outliers. Bootstrapping methods calculate confidence intervals for peak integration values, ensuring reproducibility .

Q. How can researchers integrate cheminformatics tools to predict physicochemical properties?

  • Answer : Use platforms like ChemAxon or Schrödinger’s QikProp to compute logP, solubility, and hydrogen-bonding capacity. SMILES strings (e.g., from ) enable automated property prediction, aiding in solubility optimization for biological assays .

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